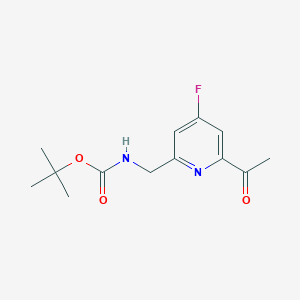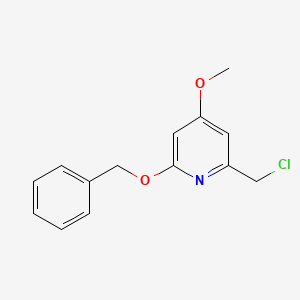
2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 2-position, a chloromethyl group at the 6-position, and a methoxy group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 2-(benzyloxy)-4-methoxypyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound being synthesized and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
- 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
- 1-(Benzyloxy)-4-bromo-2-methoxybenzene
Uniqueness
2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxy-6-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14ClNO2/c1-17-13-7-12(9-15)16-14(8-13)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
InChI Key |
XQSACFNYVRRUNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


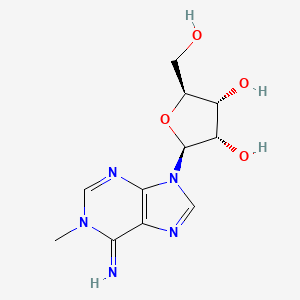

![2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858696.png)

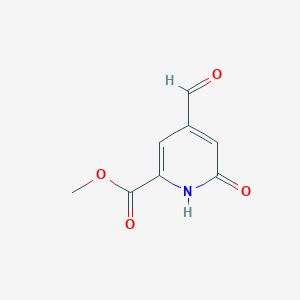
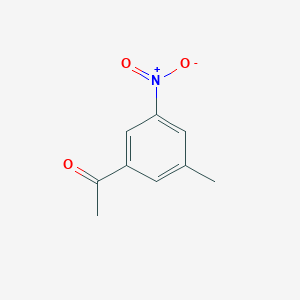
![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B14858725.png)
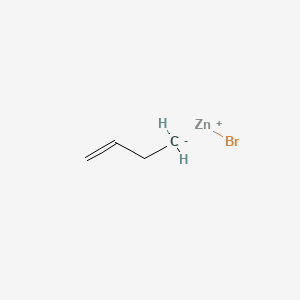
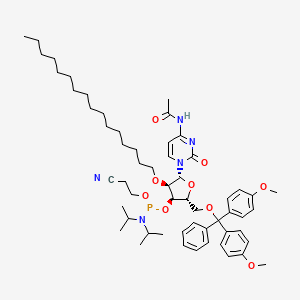

![(1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-](/img/structure/B14858747.png)
